![molecular formula C13H10F3N3O B1463038 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255779-28-2](/img/no-structure.png)

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

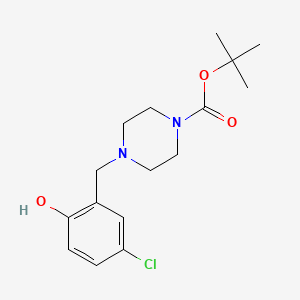

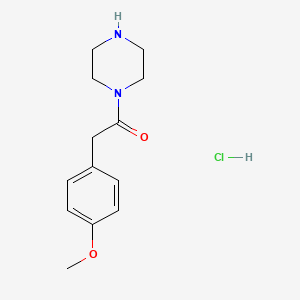

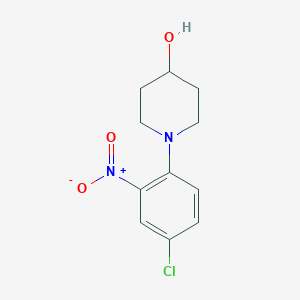

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a chemical compound with the molecular formula C13H10F3N3O . It is a versatile material used in scientific research. Its unique structure enables various applications, such as drug discovery, organic synthesis, and material engineering.

Synthesis Analysis

The synthesis of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one involves several steps . For instance, heating compound 1 with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H10F3N3O . More detailed structural information may be available in specific scientific literature or databases .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the construction of carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds . Copper-mediated or -catalyzed or metal-free oxidative C–H trifluoromethylation of terminal alkynes, tertiary amines, arenes and heteroarenes, and terminal alkenes have been demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one can be found in various chemical databases . These databases often include information such as the compound’s molecular weight, melting point, boiling point, solubility, and other relevant data .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Studies demonstrate the synthesis of complex heterocyclic structures, including [1,4]diazepino[6,5-c]quinolin-5-one derivatives, through various chemical reactions. For instance, Kurasawa et al. (2005) reported the synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones by oxidative-hydrolytic ring transformation, highlighting a method to create novel quinolone analogues with potential therapeutic applications (Kurasawa, Kim, 2005). Similarly, Jančienė et al. (2010) synthesized new condensed heterosystems, including [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines, illustrating the versatility of these compounds in creating diverse heterocyclic frameworks (Jančienė et al., 2010).

Biologically Active Molecules

Research into the biological activity of related compounds reveals their potential in antimicrobial and antifungal applications. Al-Hiari et al. (2008) explored the antimicrobial properties of substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its analogues, finding significant activity against Gram-positive strains (Al-Hiari, Abu-Dahab, El-Abadelah, 2008). This indicates the potential of these compounds in developing new antimicrobial agents.

Chemical Transformations and Applications

The versatility of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one and related structures is further evidenced by their involvement in various chemical transformations. Okada et al. (2009) reported the synthesis of fluorine-containing 4-alkoxydihydrobenzo[b][1,4]diazepinols, demonstrating the utility of [1,4]diazepine derivatives in introducing fluorine atoms into complex organic molecules (Okada, Miyamura, Ota, Terai, Shibata, Sakata, 2009).

Safety And Hazards

Propriétés

Numéro CAS |

1255779-28-2 |

|---|---|

Nom du produit |

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one |

Formule moléculaire |

C13H10F3N3O |

Poids moléculaire |

281.23 g/mol |

Nom IUPAC |

9-(trifluoromethyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20) |

Clé InChI |

UGFUWXFJHKPVEK-UHFFFAOYSA-N |

SMILES |

C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F |

SMILES canonique |

C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)

![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)

![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)